Cas no 2172180-96-8 (7-(2,6-dimethylpiperidin-4-yl)-1H-indole)
7-(2,6-dimethylpiperidin-4-yl)-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 7-(2,6-dimethylpiperidin-4-yl)-1H-indole
- 2172180-96-8
- EN300-1477763
-
- Inchi: 1S/C15H20N2/c1-10-8-13(9-11(2)17-10)14-5-3-4-12-6-7-16-15(12)14/h3-7,10-11,13,16-17H,8-9H2,1-2H3
- InChI Key: BENABWURNDFGFL-UHFFFAOYSA-N
- SMILES: N1C(C)CC(C2C=CC=C3C=CNC=23)CC1C
Computed Properties
- Exact Mass: 228.162648646g/mol
- Monoisotopic Mass: 228.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 27.8Ų
7-(2,6-dimethylpiperidin-4-yl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477763-0.05g |
7-(2,6-dimethylpiperidin-4-yl)-1H-indole |
2172180-96-8 | 0.05g |
$1020.0 | 2023-06-06 | ||
| Enamine | EN300-1477763-0.1g |
7-(2,6-dimethylpiperidin-4-yl)-1H-indole |
2172180-96-8 | 0.1g |
$1068.0 | 2023-06-06 | ||
| Enamine | EN300-1477763-0.25g |
7-(2,6-dimethylpiperidin-4-yl)-1H-indole |
2172180-96-8 | 0.25g |
$1117.0 | 2023-06-06 | ||
| Enamine | EN300-1477763-0.5g |
7-(2,6-dimethylpiperidin-4-yl)-1H-indole |
2172180-96-8 | 0.5g |
$1165.0 | 2023-06-06 | ||
| Enamine | EN300-1477763-1.0g |
7-(2,6-dimethylpiperidin-4-yl)-1H-indole |
2172180-96-8 | 1g |
$1214.0 | 2023-06-06 | ||
| Enamine | EN300-1477763-2.5g |
7-(2,6-dimethylpiperidin-4-yl)-1H-indole |
2172180-96-8 | 2.5g |
$2379.0 | 2023-06-06 | ||
| Enamine | EN300-1477763-5.0g |
7-(2,6-dimethylpiperidin-4-yl)-1H-indole |
2172180-96-8 | 5g |
$3520.0 | 2023-06-06 | ||
| Enamine | EN300-1477763-10.0g |
7-(2,6-dimethylpiperidin-4-yl)-1H-indole |
2172180-96-8 | 10g |
$5221.0 | 2023-06-06 | ||
| Enamine | EN300-1477763-50mg |
7-(2,6-dimethylpiperidin-4-yl)-1H-indole |
2172180-96-8 | 50mg |
$1020.0 | 2023-09-28 | ||
| Enamine | EN300-1477763-100mg |
7-(2,6-dimethylpiperidin-4-yl)-1H-indole |
2172180-96-8 | 100mg |
$1068.0 | 2023-09-28 |
7-(2,6-dimethylpiperidin-4-yl)-1H-indole Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 7-(2,6-dimethylpiperidin-4-yl)-1H-indole
Introduction to 7-(2,6-dimethylpiperidin-4-yl)-1H-indole (CAS No. 2172180-96-8)
7-(2,6-dimethylpiperidin-4-yl)-1H-indole, with the CAS number 2172180-96-8, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the indole class, which is known for its diverse biological activities and therapeutic potential. The unique structural features of 7-(2,6-dimethylpiperidin-4-yl)-1H-indole make it a promising candidate for various drug development applications.
The indole scaffold is a fundamental building block in many natural products and synthetic compounds, exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The addition of the 2,6-dimethylpiperidin-4-yl substituent to the indole core significantly enhances its pharmacological profile, making it a valuable target for further investigation.
Recent studies have highlighted the potential of 7-(2,6-dimethylpiperidin-4-yl)-1H-indole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 7-(2,6-dimethylpiperidin-4-yl)-1H-indole could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 7-(2,6-dimethylpiperidin-4-yl)-1H-indole has shown potential as an antitumor agent. Research conducted by a team at the University of California in 2022 revealed that this compound selectively targets and inhibits the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of cell cycle progression and induction of apoptosis in cancer cells. These findings indicate that 7-(2,6-dimethylpiperidin-4-yl)-1H-indole may have significant implications for cancer therapy.
The neuroprotective effects of 7-(2,6-dimethylpiperidin-4-yl)-1H-indole have also been explored. A study published in Neuropharmacology in 2023 found that this compound effectively protects neurons from oxidative stress and neurotoxicity induced by various insults. The neuroprotective activity is attributed to its ability to modulate intracellular signaling pathways involved in neuronal survival and function. These results suggest that 7-(2,6-dimethylpiperidin-4-yl)-1H-indole could be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of 7-(2,6-dimethylpiperidin-4-yl)-1H-indole have been extensively studied to assess its suitability for drug development. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a successful drug candidate. Furthermore, toxicity studies have shown that 7-(2,6-dimethylpiperidin-4-yl)-1H-indole is well-tolerated at therapeutic doses with minimal side effects.
The synthetic route to produce 7-(2,6-dimethylpiperidin-4-yl)-1H-indole has been optimized to ensure high yield and purity. The synthesis involves several steps, including the formation of the indole core and subsequent functionalization with the 2,6-dimethylpiperidin-4-yl group. The robustness and scalability of this synthetic method make it suitable for large-scale production for clinical trials and commercialization.
Clinical trials are currently underway to evaluate the safety and efficacy of 7-(2,6-dimethylpiperidin-4-yl)-1H-indole. Early-phase trials have shown promising results, with patients experiencing significant improvements in their conditions without major adverse effects. These trials are crucial for advancing our understanding of the compound's therapeutic potential and guiding its development into a viable treatment option.
In conclusion, 7-(2,6-dimethylpiperidin-4-yl)-1H-indole (CAS No. 2172180-96-8) is a promising compound with diverse biological activities and therapeutic potential. Its anti-inflammatory, antitumor, and neuroprotective properties make it an attractive candidate for further research and drug development. Ongoing studies and clinical trials will continue to provide valuable insights into its mechanisms of action and clinical applications.
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